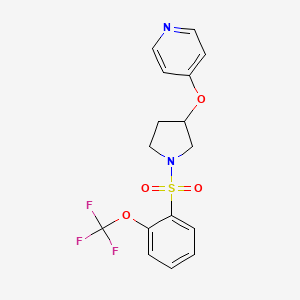

4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

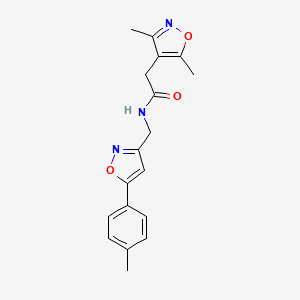

The compound “4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a phenyl group through a sulfonyl linkage, and the phenyl group has a trifluoromethoxy substituent . The pyrrolidine ring is also connected to a pyridine ring through an ether linkage.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the phenyl ring, and the pyridine ring. The trifluoromethoxy group attached to the phenyl ring would be an electron-withdrawing group, which could influence the reactivity of the molecule .Applications De Recherche Scientifique

Synthesis and Material Science

Synthesis of Pyrrolidines : Research has focused on the synthesis of various pyrrolidines, including those with trifluoromethyl groups. For instance, Markitanov et al. (2016) demonstrated the synthesis of new 4-(trifluoromethyl)pyrrolidines containing sulfonyl groups, which are structurally related to the compound (Markitanov et al., 2016).

Fluorinated Polyamides : In material science, fluorinated polyamides containing pyridine and sulfone moieties have been synthesized using similar compounds. These materials exhibit unique properties like high glass transition temperatures and low dielectric constants, as demonstrated by Liu et al. (2013) (Liu et al., 2013).

Catalysis and Organic Reactions

Sulfonamides in Cyclisations : The use of triflic acid for inducing cyclisation of homoallylic sulfonamides to pyrrolidines highlights the role of similar compounds in organic synthesis, as explored by Haskins & Knight (2002) (Haskins & Knight, 2002).

Organocatalysis : The use of trifluoromethyl-substituted compounds in organocatalysis for various reactions, including Michael addition and aldol reactions, is another application area. This is evident from studies like those of Wang et al. (2009), where similar compounds served as efficient catalysts (Wang et al., 2009).

Pharmacology and Therapeutics

- RORγt Inverse Agonists : In pharmacology, similar compounds, specifically phenyl sulfones, have been identified as selective RORγt inverse agonists with potential therapeutic applications, as reported by Duan et al. (2019) (Duan et al., 2019).

Advanced Synthesis Techniques

Synthesis of Tetrahydropyridine Derivatives : The radical reaction involving sulfonated pyrrolidine highlights advanced synthesis techniques relevant to the compound . This was demonstrated by An & Wu (2017) (An & Wu, 2017).

Synthesis of Anticancer Agents : The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, which involve pyridine derivatives, indicates potential applications in medicinal chemistry, as explored by Redda & Gangapuram (2007) (Redda & Gangapuram, 2007).

Orientations Futures

Mécanisme D'action

The trifluoromethoxyphenyl group is a common motif in medicinal chemistry, known for its ability to modulate the physicochemical properties of drug molecules. It can influence the compound’s interaction with its targets, its stability, and its pharmacokinetic properties .

The compound also contains a sulfonyl group, which is a polar functional group that can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity .

Propriétés

IUPAC Name |

4-[1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4S/c17-16(18,19)25-14-3-1-2-4-15(14)26(22,23)21-10-7-13(11-21)24-12-5-8-20-9-6-12/h1-6,8-9,13H,7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUVEBAYKNYYBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2944308.png)

![1-Benzyl-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2944312.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2944314.png)

![2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2944315.png)

![1-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2944316.png)

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2944318.png)

amine hydrochloride](/img/no-structure.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2944328.png)

![1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2944329.png)